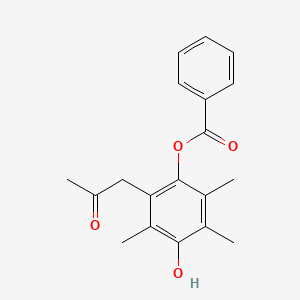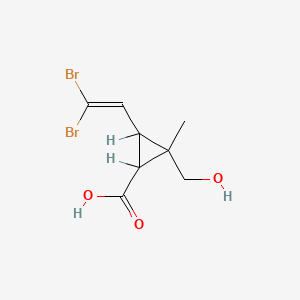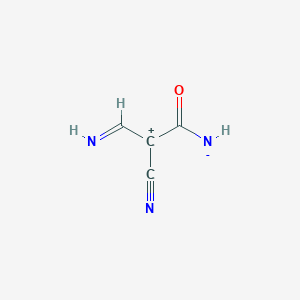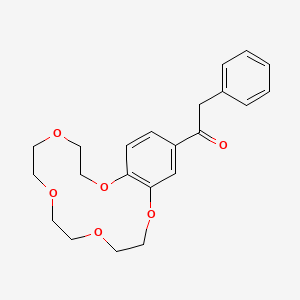![molecular formula C16H22O4 B14421038 2-[1-Hydroxy-4-(4-hydroxyphenyl)cyclohexyl]butanoic acid CAS No. 82205-94-5](/img/structure/B14421038.png)
2-[1-Hydroxy-4-(4-hydroxyphenyl)cyclohexyl]butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-Hydroxy-4-(4-hydroxyphenyl)cyclohexyl]butanoic acid is an organic compound with a complex structure that includes a cyclohexyl ring substituted with hydroxy and hydroxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-Hydroxy-4-(4-hydroxyphenyl)cyclohexyl]butanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-hydroxybenzaldehyde with cyclohexanone in the presence of a base to form 4-(4-hydroxyphenyl)cyclohexanone. This intermediate is then subjected to a Grignard reaction with butylmagnesium bromide, followed by acidic workup to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-[1-Hydroxy-4-(4-hydroxyphenyl)cyclohexyl]butanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acid chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
2-[1-Hydroxy-4-(4-hydroxyphenyl)cyclohexyl]butanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[1-Hydroxy-4-(4-hydroxyphenyl)cyclohexyl]butanoic acid involves its interaction with specific molecular targets and pathways. The hydroxy and hydroxyphenyl groups play a crucial role in its reactivity and binding to biological molecules. These interactions can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Hydroxyphenyl)butanoic acid
- 2-Butanone, 4-(4-hydroxyphenyl)-
Uniqueness
2-[1-Hydroxy-4-(4-hydroxyphenyl)cyclohexyl]butanoic acid is unique due to its cyclohexyl ring structure and the presence of both hydroxy and hydroxyphenyl groups. This combination of functional groups imparts distinct chemical properties and reactivity compared to similar compounds.
Properties
CAS No. |
82205-94-5 |
|---|---|
Molecular Formula |
C16H22O4 |
Molecular Weight |
278.34 g/mol |
IUPAC Name |
2-[1-hydroxy-4-(4-hydroxyphenyl)cyclohexyl]butanoic acid |
InChI |
InChI=1S/C16H22O4/c1-2-14(15(18)19)16(20)9-7-12(8-10-16)11-3-5-13(17)6-4-11/h3-6,12,14,17,20H,2,7-10H2,1H3,(H,18,19) |
InChI Key |
YRFWWOZXAVNZQZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)O)C1(CCC(CC1)C2=CC=C(C=C2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


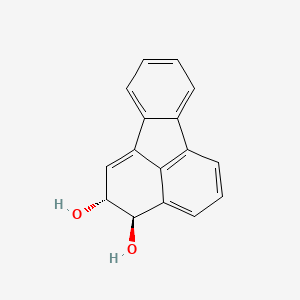
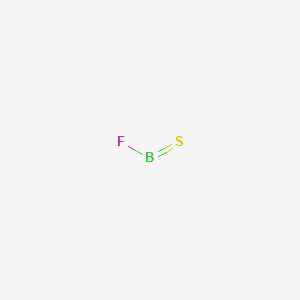
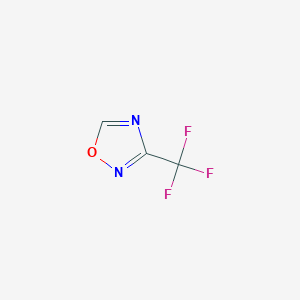
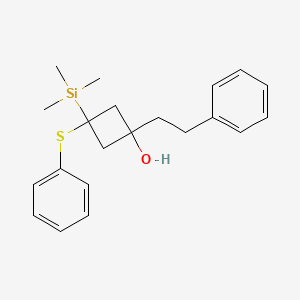
![3-{[(3-Acetylphenyl)carbamothioyl]sulfanyl}propanoic acid](/img/structure/B14420985.png)
